molecular formula C14H11FN2O B2917657 3-(3-fluoro-4-methoxyphenyl)-1H-indazole CAS No. 1267548-62-8

3-(3-fluoro-4-methoxyphenyl)-1H-indazole

Cat. No. B2917657
CAS RN: 1267548-62-8
M. Wt: 242.253
InChI Key: UDUGNEYNLBAVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-fluoro-4-methoxyphenyl)-1H-indazole, also known as AM-2201, is a synthetic cannabinoid that was first identified in 2008. It has gained popularity as a recreational drug due to its psychoactive effects, but it also has potential applications in scientific research.

Scientific Research Applications

Fluorescence Sensing and Probe Development

Application in Fluorescent Probes : The development of fluorescent probes for sensing various ions and pH levels has been a significant area of research. For instance, derivatives of benzoxazole and benzothiazole have shown promising applications in fluorescent probes. These compounds exhibit sensitivity to pH changes and selectivity in metal cations detection due to their fluorescent properties, which can be attributed to the acidity of the fluorophenol moiety. Such derivatives have been applied for sensing magnesium and zinc cations, demonstrating large fluorescence enhancement under basic conditions (Tanaka et al., 2001).

Chemical Synthesis and Material Properties

Rhodium(III)-Catalyzed Indazole Synthesis : A noteworthy advancement in the synthesis of substituted N-aryl-2H-indazoles involves rhodium(III)-catalyzed C–H bond functionalization and cyclative capture. This method offers an efficient, one-step, and highly functional group-compatible synthesis, further enabling the development of new classes of fluorophores through regioselective coupling. The resulting 2-aryl-2H-indazole products present a new category of fluorophores with initial spectroscopic characterization performed to understand their potential applications (Lian et al., 2013).

Corrosion Inhibition

Mild Steel Corrosion Inhibition : The search for new corrosion inhibitors is crucial for protecting metals against degradation. Triazole derivatives have shown significant promise as corrosion inhibitors for mild steel in acid media. Their inhibition efficiency has been evaluated through weight loss and electrochemical techniques, demonstrating that these compounds can effectively protect mild steel surfaces. The adsorption of these derivatives follows Langmuir adsorption isotherm, highlighting their potential in corrosion control applications (Li et al., 2007).

Biological Activities

Antimicrobial and Anticancer Properties : The exploration of indazole derivatives for biological activities has led to the identification of compounds with significant antimicrobial and anticancer properties. For example, a series of 3-(4-fluorophenyl)-benzo[g]indazoles derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating inhibitory effects on the growth of a wide range of microbes. Similarly, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized, showing antioxidant and anticancer activity against various cancer cell lines. These findings highlight the potential of indazole derivatives in developing new therapeutic agents (Abdel-Wahab et al., 2014), (Tumosienė et al., 2020).

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O/c1-18-13-7-6-9(8-11(13)15)14-10-4-2-3-5-12(10)16-17-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUGNEYNLBAVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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